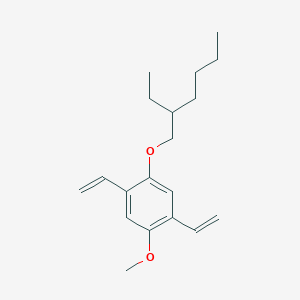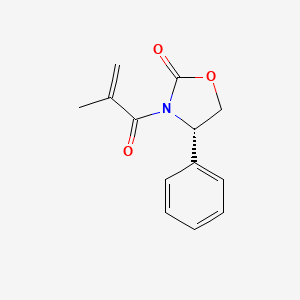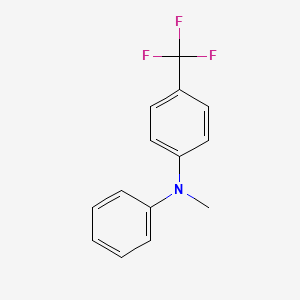
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-: is an organic compound with the molecular formula C14H12F3N . It is a derivative of benzenamine, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and the benzene ring is substituted with a trifluoromethyl group at the para position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves the amination of 4-(trifluoromethyl)nitrobenzene. The nitro group is first reduced to an amine group, followed by N-methylation and N-phenylation reactions.
Reductive Amination: Another method involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with N-methyl-N-phenylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, N-methyl-N-phenyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-(trifluoromethyl)-
- Benzenamine, N-phenyl-4-(trifluoromethyl)-
Comparison:
- Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a phenyl group on the nitrogen atom, which imparts distinct chemical and physical properties.
- The trifluoromethyl group significantly increases the compound’s electron-withdrawing capability, affecting its reactivity and stability compared to similar compounds without this group.
Eigenschaften
CAS-Nummer |
189065-46-1 |
|---|---|
Molekularformel |
C14H12F3N |
Molekulargewicht |
251.25 g/mol |
IUPAC-Name |
N-methyl-N-phenyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3N/c1-18(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(15,16)17/h2-10H,1H3 |
InChI-Schlüssel |
JCWHMWSLNGOABR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
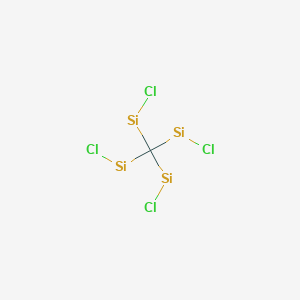
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
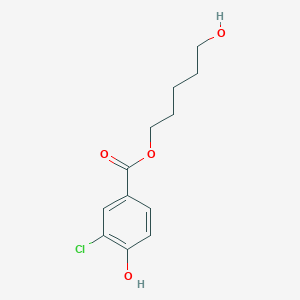
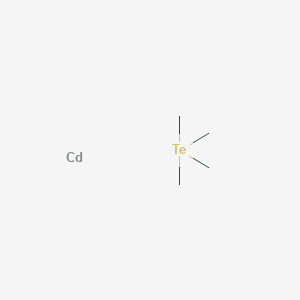
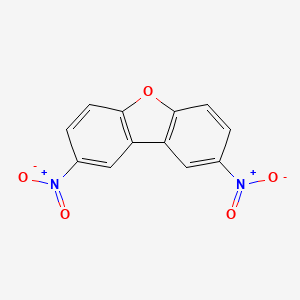
methanone](/img/structure/B12551631.png)
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
